molecular formula C14H21NO6S B2846551 Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate CAS No. 2034397-66-3

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate

Cat. No.: B2846551
CAS No.: 2034397-66-3
M. Wt: 331.38
InChI Key: IORAJIMBXXRALC-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2,3-dimethoxy-2-methylpropylamine to form an intermediate, which is then treated with methyl chloroformate to yield the final product. The reaction conditions often require a solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoate ester can interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate: shares similarities with other benzoate esters and sulfamoyl-containing compounds.

    Bensulfuron-methyl: A sulfonylurea herbicide with a similar sulfamoyl group.

    Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]benzoate: Another compound with a benzoate ester and a sulfamoyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

methyl 4-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6S/c1-14(21-4,10-19-2)9-15-22(17,18)12-7-5-11(6-8-12)13(16)20-3/h5-8,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORAJIMBXXRALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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